- Tris[(phenylbenzimidazolyl)biphenyl]amines having good solvent solubility, organic electroluminescent compositions containing them, and organic electroluminescent devices, Japan, , ,
Cas no 952514-86-2 (1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole)

952514-86-2 structure
Nombre del producto:1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole
Número CAS:952514-86-2
MF:C25H25BN2O2
Megavatios:396.289206266403
MDL:MFCD16038225
CID:1032371
PubChem ID:253661318
1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole Propiedades químicas y físicas
Nombre e identificación
-
- 1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole
- 1-Phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole
- 1-phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzimidazole
- 3-(1-Phenyl-1H-benzimidazole-2-yl)phenylboronic Acid Pinacol Ester
- 2-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)-1-PHENYL-1H-BENZO[D]IMIDAZOLE
- (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid pinacol ester
- 1-Phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole (ACI)
- 1-Phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzo[d]imidazole
- 2-[3-(1-Phenyl-1H-benzimidazol-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole
- AS-40166
- C25H25BN2O2
- P2263
- 952514-86-2
- CS-0168414
- AC-24446
- 1-PHENYL-2-[3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]-1,3-BENZODIAZOLE
- MFCD16038225
- AKOS016012078
- DTXSID20728911
- IFFQSTWSRPRHBQ-UHFFFAOYSA-N
- SCHEMBL357538
-
- MDL: MFCD16038225
- Renchi: 1S/C25H25BN2O2/c1-24(2)25(3,4)30-26(29-24)19-12-10-11-18(17-19)23-27-21-15-8-9-16-22(21)28(23)20-13-6-5-7-14-20/h5-17H,1-4H3
- Clave inchi: IFFQSTWSRPRHBQ-UHFFFAOYSA-N
- Sonrisas: N1=C(C2C=C(B3OC(C)(C)C(C)(C)O3)C=CC=2)N(C2C=CC=CC=2)C2C1=CC=CC=2
Atributos calculados
- Calidad precisa: 396.2009082g/mol
- Masa isotópica única: 396.2009082g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 30
- Cuenta de enlace giratorio: 3
- Complejidad: 590
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 36.3
Propiedades experimentales
- Denso: 1.12
- Punto de fusión: 172.0 to 176.0 deg-C
- Punto de ebullición: 579.9±52.0 °C at 760 mmHg
- Punto de inflamación: 304.5±30.7 °C
- PSA: 36.28000
- Logp: 4.99170
- Presión de vapor: 0.0±1.6 mmHg at 25°C
1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239054-100mg |
1-Phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole |
952514-86-2 | 97% | 100mg |
¥30.00 | 2024-04-24 | |
abcr | AB456480-1 g |
(3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid pinacol ester; . |
952514-86-2 | 1g |
€127.50 | 2023-07-18 | ||
TRC | P399438-10mg |
1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole |
952514-86-2 | 10mg |
$ 50.00 | 2022-06-03 | ||
Chemenu | CM136086-1g |
1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole |
952514-86-2 | 95% | 1g |
$*** | 2023-05-29 | |
eNovation Chemicals LLC | D752624-5g |
1-phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzimidazole |
952514-86-2 | 98.0% | 5g |
$190 | 2024-06-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239054-1g |
1-Phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole |
952514-86-2 | 97% | 1g |
¥216.00 | 2024-04-24 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2263-5G |
1-Phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole |
952514-86-2 | >98.0%(GC)(T) | 5g |
¥990.00 | 2024-04-15 | |
Aaron | AR00IJL6-1g |
1-phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzimidazole |
952514-86-2 | 97% | 1g |
$30.00 | 2025-02-28 | |
Ambeed | A531727-5g |
1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole |
952514-86-2 | 98% | 5g |
$77.0 | 2025-02-27 | |
1PlusChem | 1P00IJCU-5g |
1-phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzimidazole |
952514-86-2 | 98% | 5g |
$58.00 | 2025-03-01 |
1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 6 h, 80 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 3 h, reflux
Referencia
- Dipolar 1,3,6,8-tetrasubstituted pyrene-based blue emitters containing electro-transporting benzimidazole moieties: Syntheses, structures, optical properties, electrochemistry and electroluminescenceDyes and Pigments, 2018, 152, 1-13,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; rt; rt → 80 °C; 6 h, 80 °C; 80 °C → rt
Referencia
- Solution-Processible Bipolar Triphenylamine-Benzimidazole Derivatives for Highly Efficient Single-Layer Organic Light-Emitting DiodesChemistry of Materials, 2008, 20(7), 2532-2537,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; rt → 80 °C; 6 h, 80 °C
Referencia
- Electron transmission material and organic light-emitting element, Taiwan, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 90 °C
Referencia
- Preparation of organic electronic device materials, Korea, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 3 h, rt → reflux
Referencia
- Preparation, characterization and application of benzimidazole containing pyrenyl blue light-emitting materials, China, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, rt → 100 °C
Referencia
- Preparation of 1,3,5-triazine aryl benzimidazole derivative and its application in organic electroluminescent device, China, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sodium hydride Catalysts: 1,10-Phenanthroline , Cuprous iodide Solvents: 1,3-Dimethyl-2-imidazolidinone ; 20 - 30 h, rt
1.2 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 10 h, rt → 80 °C
1.3 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 10 h, rt → 150 °C
1.2 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 10 h, rt → 80 °C
1.3 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 10 h, rt → 150 °C
Referencia
- Organic compound with triazine and benzimidazole as cores and its application in OLED device, China, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: (1,2,3,4,5-Pentamethyl-2,4-cyclopentadien-1-yl)sodium Solvents: Toluene ; reflux
Referencia
- Compound for organic photoelectric/electroluminescent devices, Korea, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 17 h, 80 °C
Referencia
- Phototherapy devices and methods comprising substituted carbazole compounds, United States, , ,
Métodos de producción 11
Condiciones de reacción
Referencia
- Preparation of benzofluoranthene derivatives as organic electroluminescent materials, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 17 h, 80 °C; 80 °C → rt
Referencia
- Compounds for organic light emitting diode emissive layers, United States, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Sodium hydride Catalysts: 1,10-Phenanthroline , Cuprous iodide Solvents: 1,3-Dimethyl-2-imidazolidinone ; 20 - 30 h, rt
1.2 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 10 h, 80 °C; cooled
1.3 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 10 h, 120 - 150 °C
1.2 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 10 h, 80 °C; cooled
1.3 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 10 h, 120 - 150 °C
Referencia
- Organic compound with triazine and benzimidazole as core and application in organic electroluminescence device, World Intellectual Property Organization, , ,
1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole Raw materials
- 3-Bromophenylboronic acid
- Iodobenzene
- 2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole
- Bis(pinacolato)diborane
- 2-bromo-1H-benzimidazole
1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole Preparation Products
1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole Literatura relevante
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
952514-86-2 (1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole) Productos relacionados
- 1204810-54-7(8-Bromo-3,4-dichloroquinoline)
- 1695256-44-0(2-{(tert-butoxy)carbonylamino}-5-(2-methoxyethoxy)pentanoic acid)
- 2138215-41-3(4-ethoxy-3-formyl-5-methylbenzoic acid)
- 1343637-49-9(2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid)
- 477857-22-0(5-{4-(3-Fluoropropoxy)phenylmethylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione)
- 1485879-49-9(3-(Chloromethyl)-2,5-dimethylheptane)
- 475-03-6(1,1,6-Trimethyltetralin)
- 2171303-36-7((2R)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyloxolan-3-ylformamido}butanoic acid)
- 1358805-13-6(2-[1-(4-Fluorophenyl)cyclobutyl]acetic acid)
- 33805-57-1(3-\u200bHydroxy-\u200b(3α,\u200b5β)\u200b-androst-\u200b1-\u200ben-\u200b17-\u200bone)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:952514-86-2)1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole

Pureza:99%
Cantidad:5g
Precio ($):231.0